
Hdac-IN-1
概要
説明
Hdac-IN-1 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to changes in gene expression by altering chromatin structure. Inhibition of histone deacetylases has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-1 typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often involving halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
化学反応の分析
Types of Reactions
Hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert this compound to its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions, such as nucleophilic substitution, can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while reduction can produce deacetylated forms .
科学的研究の応用
Cancer Therapy Applications
1. Anticancer Activity:
Hdac-IN-1 has shown promise as an anticancer agent across various types of malignancies. Studies indicate that it can enhance the efficacy of traditional chemotherapeutics by sensitizing cancer cells to treatment. For instance, in gastric cancer models, this compound demonstrated a synergistic effect when combined with docetaxel, leading to increased apoptosis through the activation of caspases .
2. Combination Therapies:
The compound has been evaluated in combination with other agents such as proteasome inhibitors and targeted therapies. In multiple myeloma, for example, this compound combined with bortezomib resulted in enhanced anti-tumor effects compared to either agent alone .
3. Epigenetic Modulation:
Beyond direct cytotoxic effects, this compound plays a role in epigenetic reprogramming. By altering the acetylation status of histones, it can influence gene expression profiles associated with cell cycle regulation, apoptosis, and differentiation . This property is particularly valuable in treating cancers characterized by aberrant epigenetic modifications.
Case Study 1: Gastric Cancer
In a preclinical study involving gastric cancer cell lines, treatment with this compound led to significant reductions in cell viability and induced apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study 2: Multiple Myeloma
Research demonstrated that combining this compound with proteasome inhibitors resulted in improved survival rates in mouse models of multiple myeloma. The combination therapy not only reduced tumor burden but also enhanced overall survival compared to monotherapy .
Case Study 3: Neurodegenerative Diseases
Emerging evidence suggests that this compound may also have applications beyond oncology. In models of neurodegeneration, it has been shown to promote neuronal survival and improve cognitive function by modulating histone acetylation levels associated with neuroprotective gene expression .
Data Table: Summary of Applications
作用機序
Hdac-IN-1 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones and non-histone proteins, resulting in changes in chromatin structure and gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and its action can affect multiple cellular pathways involved in cell proliferation, differentiation, and apoptosis .
類似化合物との比較
Hdac-IN-1 is compared with other histone deacetylase inhibitors, such as:
Vorinostat: Vorinostat is a well-known histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma. This compound differs in its chemical structure and selectivity profile.
Romidepsin: Romidepsin is another histone deacetylase inhibitor with a distinct mechanism of action and clinical applications. This compound offers a different spectrum of activity and potential therapeutic benefits.
Panobinostat: Panobinostat is a pan-histone deacetylase inhibitor used in multiple myeloma treatment.
生物活性
Hdac-IN-1 is a potent histone deacetylase (HDAC) inhibitor that has garnered significant attention in the field of cancer research due to its ability to modulate gene expression and induce apoptosis in tumor cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound functions by inhibiting the enzymatic activity of HDACs, which are critical in the regulation of gene expression through the removal of acetyl groups from histones. This deacetylation process typically leads to a more compact chromatin structure and reduced gene transcription. By inhibiting HDACs, this compound promotes histone acetylation, resulting in a more open chromatin configuration that enhances the transcription of genes associated with cell cycle arrest and apoptosis.
Key Mechanisms:
- Histone Acetylation: Increases transcriptional activity by relaxing chromatin structure.
- Non-Histone Targets: In addition to histones, HDACs also deacetylate non-histone proteins involved in various cellular processes, including cell signaling and apoptosis pathways.
Biological Activity and Efficacy
Research has demonstrated that this compound exhibits significant biological activity against various cancer cell lines. The compound has been shown to induce apoptosis, inhibit cell proliferation, and alter the expression of key regulatory proteins involved in cell cycle control.
Table 1: Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest | Key Protein Modulation |
---|---|---|---|---|
MCF7 (Breast Cancer) | 0.5 | Yes | G1 Phase | p21, p27 |
U2OS (Osteosarcoma) | 0.3 | Yes | G2/M Transition | Cyclin D1, Bcl-2 |
A549 (Lung Cancer) | 0.4 | Yes | G1 Phase | p21 |
Case Studies
Several preclinical studies have evaluated the efficacy of this compound in various cancer types:
-
Breast Cancer Study:
- In vitro treatment of MCF7 cells with this compound resulted in a significant increase in acetylated histones, leading to upregulation of pro-apoptotic genes such as p21 and downregulation of anti-apoptotic proteins like Bcl-2. This study indicated a clear mechanism by which this compound induces apoptosis in breast cancer cells.
-
Osteosarcoma Model:
- U2OS cells treated with this compound showed marked cell cycle arrest at the G2/M phase, accompanied by increased levels of cyclin-dependent kinase inhibitors (CKIs). The study highlighted that the compound's ability to modulate key proteins involved in cell cycle regulation could be leveraged for therapeutic strategies against osteosarcoma.
-
Lung Cancer Analysis:
- A549 lung cancer cells exhibited significant growth inhibition upon treatment with this compound. The compound was found to activate apoptotic pathways, evidenced by increased caspase activity and morphological changes indicative of apoptosis.
Clinical Implications
The promising preclinical results have prompted investigations into the clinical applications of this compound. Current trials are focusing on its use as a monotherapy and in combination with other chemotherapeutic agents to enhance anti-tumor efficacy while minimizing resistance mechanisms often observed with conventional therapies.
特性
IUPAC Name |
3-[4-[3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。